molecular formula C6H4ClFIN B13972395 3-Chloro-4-fluoro-2-iodoaniline

3-Chloro-4-fluoro-2-iodoaniline

Cat. No.: B13972395
M. Wt: 271.46 g/mol
InChI Key: FRCQSOIRSQFOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-2-iodoaniline: is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to the benzene ring, along with an amino group. The unique combination of these substituents makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, the compound can be subjected to chlorination and iodination under controlled conditions to introduce the chlorine and iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Nitroanilines.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .

Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties. Its halogenated structure contributes to the stability and reactivity of the final products .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-iodoaniline depends on its application. In chemical reactions, the halogen atoms and amino group play crucial roles in determining reactivity and selectivity. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the halogens influence the reactivity of the amino group .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

3-chloro-4-fluoro-2-iodoaniline

InChI

InChI=1S/C6H4ClFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2

InChI Key

FRCQSOIRSQFOGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)Cl)F

Origin of Product

United States

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